![molecular formula C12H14BrNO B1524516 1-[(3-Bromophenyl)methyl]piperidin-2-one CAS No. 1249026-72-9](/img/structure/B1524516.png)
1-[(3-Bromophenyl)methyl]piperidin-2-one
Overview
Description
“1-[(3-Bromophenyl)methyl]piperidin-2-one” is a chemical compound with the molecular formula C12H14BrNO. It has a molecular weight of 268.15 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1-[(3-Bromophenyl)methyl]piperidin-2-one” consists of a piperidin-2-one ring attached to a bromophenyl group via a methylene bridge . The InChI code for this compound is 1S/C11H12BrNO/c12-9-4-3-5-10(8-9)13-7-2-1-6-11(13)14/h3-5,8H,1-2,6-7H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(3-Bromophenyl)methyl]piperidin-2-one” include a molecular weight of 268.15 and a molecular formula of C12H14BrNO . The compound is a solid at room temperature .Scientific Research Applications
1. Pharmacological Studies and Drug Metabolism
1-[(3-Bromophenyl)methyl]piperidin-2-one is structurally related to various piperidine derivatives used in pharmacological studies. For instance, piperidine derivatives have been studied for their metabolic profiles in humans, as seen in the metabolism and disposition of drugs like L-735,524 and SB-649868, where complex metabolic pathways involving oxidation reactions and direct glucuronidation were identified (Balani et al., 1995); (Renzulli et al., 2011).
2. Exploration in Treatment of Diseases
The structure of 1-[(3-Bromophenyl)methyl]piperidin-2-one is reminiscent of compounds explored in the treatment of diseases such as Parkinson's disease, HIV, cancer, and schizophrenia. For instance, drugs structurally similar to piperidine derivatives have been studied in the context of Parkinson's disease, showcasing their potential in inducing parkinsonism which could be leveraged in research models (Langston et al., 1983); (Rowinsky et al., 1994).
3. Insect Repellency and Toxicological Studies
Some piperidine derivatives are known for their repellent properties against insects, as observed in studies evaluating the efficacy of substances like N,N-diethyl-3-methyl-benzamide (deet) and a piperidine, 1-[3-cyclohexen-1-ylcarbonyl]-2-methylpiperidine (Debboun et al., 2000). Moreover, research into the toxicity and side effects of these compounds on human health has been a significant area of study, leading to insights into the metabolic fate and potential toxicological impacts of these substances.
4. Role in Metabolite Profiling
The structural similarity of 1-[(3-Bromophenyl)methyl]piperidin-2-one to other piperidine derivatives has been beneficial in metabolite profiling studies. For instance, the metabolites of certain compounds in human urine have been analyzed to understand the metabolic pathways and potential implications for drug design and pharmacokinetics (Christopher et al., 2010).
Future Directions
Piperidine derivatives, including “1-[(3-Bromophenyl)methyl]piperidin-2-one”, continue to be an area of interest in the pharmaceutical industry due to their presence in more than twenty classes of pharmaceuticals . Future research will likely focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines .
properties
IUPAC Name |
1-[(3-bromophenyl)methyl]piperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c13-11-5-3-4-10(8-11)9-14-7-2-1-6-12(14)15/h3-5,8H,1-2,6-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSWYSNCHULVTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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